[(E)-[amino-(4-nitrophenyl)methylidene]amino] 4-chlorobenzoate
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Overview
Description
[(E)-[amino-(4-nitrophenyl)methylidene]amino] 4-chlorobenzoate is a complex organic compound characterized by its unique structure, which includes a nitrophenyl group, an amino group, and a chlorobenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-[amino-(4-nitrophenyl)methylidene]amino] 4-chlorobenzoate typically involves a multi-step process. One common method includes the condensation of 4-nitrobenzaldehyde with 4-chlorobenzoic acid in the presence of an amine catalyst. The reaction conditions often require a controlled temperature and pH to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are often necessary to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
[(E)-[amino-(4-nitrophenyl)methylidene]amino] 4-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The chlorobenzoate moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives.
Scientific Research Applications
[(E)-[amino-(4-nitrophenyl)methylidene]amino] 4-chlorobenzoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism by which [(E)-[amino-(4-nitrophenyl)methylidene]amino] 4-chlorobenzoate exerts its effects involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes, inhibiting their activity, while the chlorobenzoate moiety may enhance the compound’s binding affinity to certain receptors. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
[(E)-[amino-(4-nitrophenyl)methylidene]amino] 4-chlorobenzoate can be compared with similar compounds such as:
1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate): Used as an intermediate in the manufacture of fentanyl and related derivatives.
Cytosine-containing compounds: Utilized in antiviral drug development and nucleic acid research.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H10ClN3O4 |
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Molecular Weight |
319.70 g/mol |
IUPAC Name |
[(E)-[amino-(4-nitrophenyl)methylidene]amino] 4-chlorobenzoate |
InChI |
InChI=1S/C14H10ClN3O4/c15-11-5-1-10(2-6-11)14(19)22-17-13(16)9-3-7-12(8-4-9)18(20)21/h1-8H,(H2,16,17) |
InChI Key |
HNCUMRVHBCEURX-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C(=N\OC(=O)C2=CC=C(C=C2)Cl)/N)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1C(=NOC(=O)C2=CC=C(C=C2)Cl)N)[N+](=O)[O-] |
Origin of Product |
United States |
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